molecular formula C9H12F2O4 B8793280 Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate

Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate

Cat. No.: B8793280
M. Wt: 222.19 g/mol
InChI Key: KDVPGBVZKTVEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate is an organic compound with a complex structure that includes ethyl, ethoxymethylene, and difluoro groups

Properties

Molecular Formula

C9H12F2O4

Molecular Weight

222.19 g/mol

IUPAC Name

ethyl 2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate

InChI

InChI=1S/C9H12F2O4/c1-3-14-5-6(7(12)8(10)11)9(13)15-4-2/h5,8H,3-4H2,1-2H3

InChI Key

KDVPGBVZKTVEIS-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)C(F)F)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with ethyl orthoformate and a fluorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Ethyl acetoacetate} + \text{Ethyl orthoformate} + \text{Fluorinating agent} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and purity while minimizing by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxymethylene group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate involves its interaction with various molecular targets. The ethoxymethylene group can act as a reactive site for nucleophilic attack, while the difluoro groups can influence the compound’s electronic properties, enhancing its reactivity and stability. The pathways involved may include nucleophilic addition, substitution, and elimination reactions.

Comparison with Similar Compounds

  • Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate
  • 2-(Ethoxymethylene)malononitrile

Comparison: Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate is unique due to the presence of two fluorine atoms, which significantly alter its reactivity compared to similar compounds with different substituents. The difluoro groups enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.

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